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Compound of Interest

Compound Name:
3-(3-Methylmorpholin-4-yl)propan-

1-ol

CAS No.: 1156993-26-8

Cat. No.: B1461313 Get Quote

Comparative Guide: 3-Methylmorpholine vs. 2-
Methylmorpholine
Executive Summary: The Steric vs. Electronic
Trade-off
In medicinal chemistry and organic synthesis, the choice between 3-methylmorpholine and 2-

methylmorpholine is rarely arbitrary. While they are constitutional isomers with nearly identical

boiling points and basicity, their nucleophilic reactivity and metabolic stability profiles are

drastically different due to the proximity of the methyl group to the nitrogen center.

3-Methylmorpholine: The methyl group is

to the nitrogen. This creates significant steric hindrance, reducing nucleophilicity (N-
alkylation rates) but providing superior protection against metabolic oxidative deamination
(CYP450 blockade).

2-Methylmorpholine: The methyl group is

to the nitrogen (adjacent to oxygen). This isomer retains a nucleophilic profile similar to
unsubstituted morpholine while offering a chiral handle and distinct solubility properties, with
less impact on metabolic stability at the nitrogen center.
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Structural & Conformational Analysis
To understand the reactivity differences, we must first define the spatial arrangement. We

utilize standard IUPAC numbering where Oxygen is position 1 and Nitrogen is position 4.

2-Methylmorpholine: Methyl substituent at C2 (adjacent to Oxygen).

3-Methylmorpholine: Methyl substituent at C3 (adjacent to Nitrogen).

Conformational Preference
Both isomers predominantly exist in a chair conformation. To minimize 1,3-diaxial interactions,

the methyl substituent strongly prefers the equatorial position.

In 3-Methylmorpholine: The equatorial methyl group at C3 projects into the space near the

nitrogen lone pair. While it does not block the lone pair directly, it creates a "picket fence"

effect that hinders the approach of bulky electrophiles.

In 2-Methylmorpholine: The equatorial methyl group at C2 is spatially distant from the

nitrogen center, leaving the lone pair accessible.
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Figure 1: Structural logic dictating the accessibility of the nitrogen lone pair in both isomers.
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Physicochemical Properties Comparison
The following data aggregates experimental and predicted values to highlight the similarities in

physical state but differences in electronic parameters.

Property
3-
Methylmorpholine

2-
Methylmorpholine

Morpholine (Ref)

CAS Number
350595-57-2 (S-

isomer)

790184-33-7 (R-

isomer)
110-91-8

Molecular Weight 101.15 g/mol 101.15 g/mol 87.12 g/mol

Boiling Point 133–137 °C 130–137 °C 129 °C

Density ~0.96 g/mL ~0.89 g/mL 1.00 g/mL

pKa (Conj. Acid) ~9.0 (Predicted) ~9.0 (Predicted) 8.36

LogP ~ -0.2 ~ -0.3 -0.86

Nucleophilicity Low (Hindered) High (Accessible) High

Analysis: Both methylated isomers are slightly more basic than morpholine due to the electron-

donating inductive effect (+I) of the methyl group. However, the pKa values are nearly identical,

meaning basicity is not the differentiating factor—sterics are.

Reactivity Profile: Nucleophilicity & Synthesis
A. Nucleophilic Substitution (N-Alkylation)
This is the most critical differentiator.

2-Methylmorpholine: Reacts rapidly with alkyl halides (e.g., benzyl bromide) in

reactions. The rate is comparable to unsubstituted morpholine.

3-Methylmorpholine: Reacts significantly slower. The C3-methyl group hinders the trajectory

of the incoming electrophile (backside attack).

B. Experimental Protocol: Comparative Kinetics
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To validate the reactivity difference, use the following Competitive Benzylation Protocol.

Objective: Determine relative reaction rates (

) of 2-Me vs. 3-Me morpholine.

Materials:

Substrates: 3-methylmorpholine (1.0 eq), 2-methylmorpholine (1.0 eq).

Electrophile: Benzyl bromide (0.5 eq) — Limiting reagent ensures competition.

Solvent: Acetonitrile (

).

Base:

(2.0 eq).

Workflow:

Dissolution: Dissolve 1.0 mmol of each amine isomer in 10 mL acetonitrile.

Addition: Add 2.0 mmol anhydrous

. Stir at 25°C.

Initiation: Add 0.5 mmol Benzyl bromide dropwise.

Monitoring: Aliquot 50 µL every 10 mins into

/MeOH quench. Analyze via HPLC/UPLC (C18 column, 254 nm detection).

Result Interpretation:

Expect a product ratio of >90:10 favoring N-benzyl-2-methylmorpholine.

The 3-methyl isomer will remain largely unreacted due to the kinetic barrier.
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Pharmaceutical Application: Metabolic Stability
In drug discovery, morpholine rings are often installed to improve solubility. However, the

morpholine ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP450),

specifically at the carbon

to the nitrogen.

The "Methyl Block" Strategy
Metabolic Liability: CYP450 enzymes typically abstract a hydrogen from the

-carbon (C3 or C5), leading to an iminium ion intermediate and subsequent ring
opening/degradation.

3-Methyl Advantage: Placing a methyl group at C3 replaces an abstractable hydrogen with a

methyl group and sterically hinders the enzyme's heme iron from accessing the remaining

hydrogen. This significantly extends the half-life (

) of the drug.

2-Methyl Disadvantage: The C2 position is

to the nitrogen. While it may block metabolism at C2 (next to oxygen), it leaves the
vulnerable C3 and C5 positions (next to nitrogen) exposed to oxidative attack.
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Figure 2: Impact of methyl positioning on CYP450 metabolic clearance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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